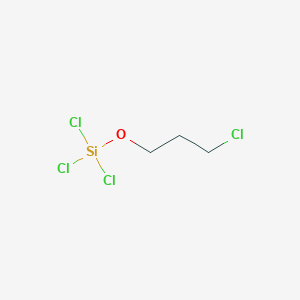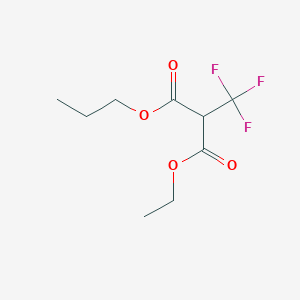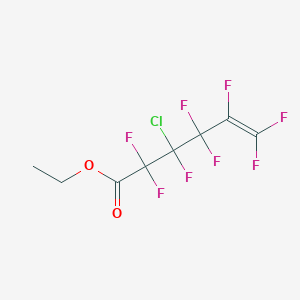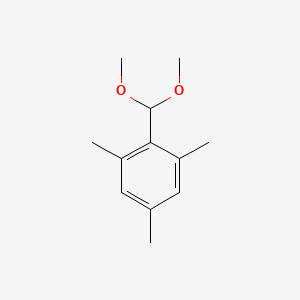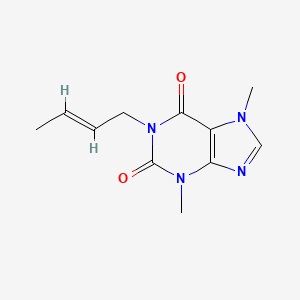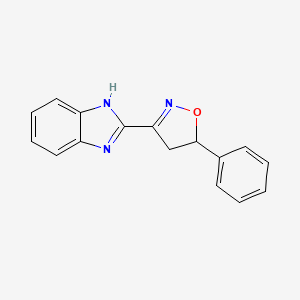
Hexyl(diphenyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(diphenyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a hexyl group, two phenyl groups, and a prop-2-en-1-yl group attached to a silicon atom.
Méthodes De Préparation
The synthesis of Hexyl(diphenyl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. One common method involves the reaction of diphenylsilane with hexylprop-2-en-1-yl in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Hexyl(diphenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenyl or hexyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hexyl(diphenyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Hexyl(diphenyl)(prop-2-en-1-yl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Hexyl(diphenyl)(prop-2-en-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Diphenylsilane: Lacks the hexyl and prop-2-en-1-yl groups, making it less versatile in certain applications.
Hexylsilane: Lacks the phenyl groups, which reduces its stability and reactivity in some reactions.
Prop-2-en-1-ylsilane: Lacks the hexyl and phenyl groups, limiting its use in complex organic syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications .
Propriétés
Numéro CAS |
63452-99-3 |
|---|---|
Formule moléculaire |
C21H28Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
hexyl-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C21H28Si/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h4,7-12,14-17H,2-3,5-6,13,18-19H2,1H3 |
Clé InChI |
LOZILBZJAQYQFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


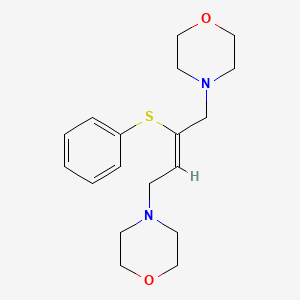
![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
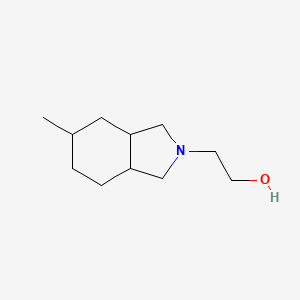
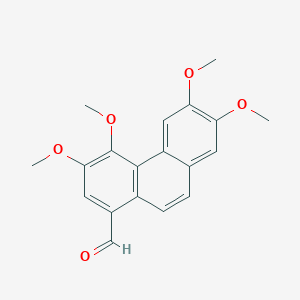
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
